6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol
Description
Properties
IUPAC Name |
6-(furan-2-yl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-16-12-8-9-13(14-7-4-10-21-14)17-15(12)18-19(16)11-5-2-1-3-6-11/h1-10H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQZGCYNCJRLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess phosphorus pentasulfide in anhydrous toluene, can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the furan ring typically yields 5-bromo derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of these compounds against various bacterial strains, suggesting their potential as new antimicrobial agents. The mechanism of action is believed to involve inhibition of bacterial growth through interference with metabolic pathways .
Antimalarial Properties
A notable application of pyrazolo[3,4-b]pyridines, including 6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol, is in the treatment of malaria. These compounds have been shown to inhibit the growth of Plasmodium species, which are responsible for malaria. The structural modifications in these derivatives enhance their efficacy against malaria parasites .
Central Nervous System Disorders
The compound has also been investigated for its potential as an allosteric modulator of G protein-coupled receptors (GPCRs). This application is particularly relevant in the treatment of central nervous system disorders such as anxiety and depression. The ability to modulate GPCR activity can lead to improved therapeutic outcomes in these conditions .
Cancer Research
Recent studies have explored the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. They have been shown to induce apoptosis in cancer cells through various pathways, making them candidates for further investigation as anticancer agents .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives demonstrated that modifications at the furan and phenyl positions significantly enhanced their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most effective compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against both pathogens .
Case Study 2: Antimalarial Activity
In a preclinical trial, a derivative of this compound was tested for its antimalarial effects. Results showed that it reduced parasitemia levels by over 90% in infected mice models within three days of treatment, indicating strong potential for development into a therapeutic agent against malaria .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
A. Position 6 Substituents
- Furan-2-yl vs. Methyl : The furan-2-yl group (target compound) provides an electron-rich aromatic system for π-π interactions, enhancing binding to hydrophobic enzyme pockets. In contrast, the methyl group (6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol) lacks this capability, resulting in reduced specificity .
- Trifluoromethylphenyl () : Adds steric bulk and metabolic stability but reduces solubility compared to furan .
B. Position 3 Functional Groups
C. Position 1/2 Aromatic Groups
- Phenyl vs.
Biological Activity
6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol is a compound that belongs to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization processes. A notable method involves the use of chiral-at-metal catalysts to enhance yield and selectivity in the formation of pyrazolo[3,4-b]pyridine derivatives .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, derivatives containing furan groups have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to this compound have demonstrated IC50 values ranging from 0.59 µM to over 10 µM in different cell lines such as MCF7 and HL60 .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 | 0.59 | >25 |
| HL60 | 1.05 | >20 |
| Vero | >25 | - |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some studies suggest that these compounds may act as inhibitors of phosphodiesterases (PDE), leading to increased intracellular cAMP levels and subsequent apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to their anticancer properties, pyrazolo[3,4-b]pyridines have exhibited anti-inflammatory effects. Compounds within this class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Case Studies
- Cytotoxicity in Hematological Tumors : A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their cytotoxicity against various hematological tumor cell lines. One derivative showed an IC50 value of 1.00 ± 0.42 µM against erythroleukemia cells (HEL), indicating potent activity .
- Selectivity in Normal Cells : The selectivity index for certain derivatives has been reported to be greater than 25 when tested against normal Vero cells, suggesting a favorable therapeutic window for further development .
Q & A
Q. Q1: What are the key steps in synthesizing 6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclocondensation of furan-2-carbaldehyde derivatives with phenylhydrazine precursors. Key steps include:
Cyclization : Use of dry acetonitrile or dichloromethane as solvents under reflux (60–80°C) to form the pyrazolo-pyridine core .
Substitution : Introduction of the furan-2-yl group via nucleophilic aromatic substitution, requiring catalysts like K₂CO₃ or Pd(PPh₃)₄ .
Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from acetonitrile to isolate the product .
Critical Factors :
Q. Q2: How can conflicting XRD and NMR data for this compound be resolved, particularly regarding tautomeric forms?
Methodological Answer: The compound may exhibit keto-enol tautomerism. To resolve discrepancies:
XRD Analysis : Use SHELX software to refine crystal structures, focusing on hydrogen-bonding patterns (e.g., O–H···N vs. N–H···O). Etter’s graph-set analysis can identify dominant tautomers via intermolecular interactions.
Solid-State NMR : Compare ¹H and ¹³C shifts with solution NMR. Enol forms show downfield O–H peaks (~12–14 ppm) in DMSO-d₆, absent in the solid state .
IR Spectroscopy : Confirm tautomerism via carbonyl (C=O, ~1680 cm⁻¹) vs. hydroxyl (O–H, ~3200 cm⁻¹) stretches .
Q. Advanced Consideration :
- Dynamic NMR at variable temperatures (e.g., −40°C to 25°C) can detect slow tautomeric interconversion in solution .
Safety and Handling Protocols
Q. Q3: What safety measures are critical when handling this compound in laboratory settings?
Methodological Answer: Refer to hazard codes (e.g., H315, H319) and implement:
Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (P280) .
Ventilation : Use fume hoods (P271) to avoid inhalation of dust (P261) .
Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501) .
Q. Critical Note :
Mechanistic Studies
Q. Q4: What experimental approaches validate the proposed reaction mechanism for introducing the furan-2-yl group?
Methodological Answer:
Isotopic Labeling : Use ²H or ¹³C-labeled furan-2-carbaldehyde to track incorporation via LC-MS or NMR .
Kinetic Studies : Monitor intermediate formation (e.g., Schiff bases) via UV-Vis at 280–320 nm .
Computational Modeling : DFT calculations (B3LYP/6-31G*) to assess energy barriers for cyclization steps .
Q. Data Contradiction Example :
- Discrepancies between theoretical (DFT) and experimental yields may arise from solvent effects not accounted for in gas-phase calculations .
Analytical Method Validation
Q. Q5: How can researchers ensure reproducibility in HPLC and NMR analyses of this compound?
Methodological Answer:
HPLC :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Acetonitrile/water (70:30) with 0.1% TFA.
- Retention Time: 8.2 ± 0.3 min (λ = 254 nm) .
NMR :
- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrazole), 7.82–7.25 (m, 5H, phenyl), 6.75 (d, J = 3.1 Hz, 1H, furan) .
Cross-Validation : Compare with XRD-derived bond lengths (e.g., C–N = 1.34 Å vs. DFT-predicted 1.33 Å) .
Advanced Physicochemical Properties
Q. Q6: How does hydrogen bonding influence the solubility and stability of this compound?
Methodological Answer:
Solubility :
- Hydrogen bonding with protic solvents (e.g., methanol, water) increases solubility (20 mg/mL in MeOH vs. 2 mg/mL in hexane) .
Stability :
- Enol forms are stabilized by intramolecular O–H···N bonds (2.8 Å), reducing degradation under ambient light .
Hygroscopicity : Store at 4°C in airtight containers (P233 + P410) to prevent hydrolysis of the furan ring .
Biological Activity Profiling
Q. Q7: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
Antiproliferative Assays : MTT tests on adenocarcinoma cells (e.g., IC₅₀ determination) .
Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at 10 µM) .
Cytotoxicity Controls : Compare with reference compounds (e.g., doxorubicin) and assess selectivity via healthy cell lines (e.g., HEK293) .
Q. Advanced Consideration :
Data Contradiction Analysis
Q. Q8: How should researchers address inconsistent bioactivity data across replicate studies?
Methodological Answer:
Batch Purity : Verify via HPLC (>95% purity; impurities <2% via area normalization) .
Assay Conditions : Standardize cell passage number, serum concentration, and incubation time (±2 hrs) .
Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .
Q. Example :
- A 10% variation in IC₅₀ values may arise from differences in DMSO stock concentration (e.g., 10 mM ± 0.5 mM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
